2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Overview
Description
“2-Bromo-1-(bromomethyl)-4-tert-butylbenzene” is a complex organic compound that contains bromine and tert-butyl groups attached to a benzene ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a benzene ring substituted with bromine and tert-butyl groups. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
As a brominated organic compound, “this compound” would be expected to undergo various substitution and elimination reactions . The bromine atoms make it a good candidate for nucleophilic substitution reactions, while the presence of β-hydrogens could allow for elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Brominated compounds tend to have higher densities and boiling points compared to their non-halogenated counterparts .Scientific Research Applications
Lithium-Bromine Exchange Reactions
- In organic chemistry, 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene plays a role in lithium-bromine exchange reactions. Studies have shown that the outcome of these reactions can significantly vary with changes in solvent composition. This compound has been used to explore the effects of different solvents on the efficiency and selectivity of lithium-bromine exchange reactions (Bailey, Luderer, & Jordan, 2006).
Preparation of Derivatives
- This compound is used as a precursor for the preparation of various chemical derivatives. For example, it has been utilized in the synthesis of 1,3-Di-tert-butylbenzene and its derivatives, illustrating its versatility in organic synthesis (Komen & Bickelhaupt, 1996).
Catalytic Applications in Fragrance Synthesis
- In the field of catalysis, this compound has been involved in the arylation of β-methallyl alcohol. This process is catalyzed by Pd(OAc)2 in combination with P(t-Bu)3 and is applicable to the synthesis of valuable floral fragrances (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Synthesis of Boronic Acids
- This compound is also utilized in the synthesis of boronic acids, such as 4-Tert-butylphenylboronic acid, which have wide applications in organic synthesis and medicinal chemistry (He Quan-guo, 2007).
Development of Pincer Complexes
- In inorganic chemistry, it serves as a starting material for the development of pincer complexes. These complexes, in turn, have shown catalytic activity in reactions like the Mizoroki-Heck reaction (Yamamoto et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-tert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZHAWZLQTEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669995 | |
Record name | 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246139-76-4 | |
Record name | 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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